molecular formula C14H9BrF2O2 B14028717 Benzyl 5-bromo-2,4-difluorobenzoate

Benzyl 5-bromo-2,4-difluorobenzoate

Cat. No.: B14028717
M. Wt: 327.12 g/mol
InChI Key: ZSZKOSOGZXVSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-2,4-difluorobenzoate typically involves the esterification of 5-bromo-2,4-difluorobenzoic acid with benzyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent is common, followed by debromination with diethyl phosphite and N,N-diisopropylethylamine to achieve the desired monobromide .

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-bromo-2,4-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted benzoates, azides, thiocyanates, and coupled aromatic compounds .

Scientific Research Applications

Benzyl 5-bromo-2,4-difluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Benzyl 5-bromo-2,4-difluorobenzoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the benzoate ring influence its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .

Comparison with Similar Compounds

  • Benzyl 4-bromo-2,6-difluorobenzoate
  • Benzyl 3-bromo-2,4-difluorobenzoate
  • Benzyl 5-chloro-2,4-difluorobenzoate

Comparison: Benzyl 5-bromo-2,4-difluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise electronic and steric effects .

Properties

Molecular Formula

C14H9BrF2O2

Molecular Weight

327.12 g/mol

IUPAC Name

benzyl 5-bromo-2,4-difluorobenzoate

InChI

InChI=1S/C14H9BrF2O2/c15-11-6-10(12(16)7-13(11)17)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

ZSZKOSOGZXVSHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.